molecular formula C8H8O4 B1331205 (3-Hydroxyphenoxy)acetic acid CAS No. 1878-83-7

(3-Hydroxyphenoxy)acetic acid

Cat. No.: B1331205
CAS No.: 1878-83-7
M. Wt: 168.15 g/mol
InChI Key: VOCNHWIPXOIAAU-UHFFFAOYSA-N
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Description

(3-Hydroxyphenoxy)acetic acid is a phenol derivative . It has a molecular weight of 168.15 . It is used as a building block for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. For instance, 4-(3-hydroxyphenoxy) benzoic acid was synthesized from 4-(3-methoxyphenoxy) benzoic acid by refluxing it with 48% hydrogen bromide in acetic acid .


Molecular Structure Analysis

The molecular formula of this compound is C8H8O4 . The structure includes a hydroxy group (OH) and a carboxyl group (COOH), which are attached to the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 154-157 °C . It is a powder at room temperature .

Scientific Research Applications

1. Intermediate in Chemical Reactions

(3-Hydroxyphenoxy)acetic acid, also known as 3-(2-Hydroxyphenoxy)phthalide, has been identified as an intermediate in the hydrolysis of OO′-(2-carboxybenzylidene) catechol. This process, which involves general acid catalysis, is notable for its efficiency in certain chemical reactions, such as the formation of 3-(3-carboxy-2-hydroxyphenoxy)phthalide (Capon & Page, 1972).

2. Biotechnological Production

In biotechnological settings, derivatives of this compound, such as 3-Hydroxypropionic acid (3-HP), have been a focus. Klebsiella pneumoniae, for instance, has been genetically optimized to produce high yields of 3-HP, a crucial platform chemical for various industrial processes (Li, Wang, Ge, & Tian, 2016).

3. Spectroscopic and Computational Analysis

The derivative 4-(hydroxyphenoxy)acetic acid has been analyzed through spectroscopic and computational techniques to understand its molecular structure and interactions.

This analysis is pivotal in exploring its potential in pharmaceutical applications, particularly for cardiovascular drugs (Bell, Aruldhas, Balachandran, Joe, & Masand, 2020).

4. Chemosensor for Metal Ions Detection

A chemosensor based on 2-(4-(1,2,2-triphenylvinyl)phenoxy)acetic acid has been developed for the sensitive detection of Al(3+) ions. This application is particularly relevant in biological contexts for monitoring metal ions in living cells (Gui, Huang, Hu, Jin, Zhang, Yan, Zhang, & Zhao, 2015).

5. Cyanobacteria for Photosynthetic Production

Cyanobacterium Synechocystis sp. PCC 6803 has been engineered to produce 3-Hydroxypropionic acid (3-HP) directly from CO2. This innovative approach offers a sustainable method for large-scale production of this valuable chemical, leveraging photosynthesis (Wang, Sun, Gao, Shi, Wu, Chen, & Zhang, 2016).

6. Biocatalysis in Synthesis of Antioxidants

Trihydroxyphenolic acids, potent antioxidants, have been synthesized using derivatives of this compound. This biocatalysis process is significant in medicinal chemistry for creating compounds with antioxidant properties (Dhammaraj, Phintha, Pinthong, Medhanavyn, Tinikul, Chenprakhon, Sucharitakul, Vardhanabhuti, Jiarpinitnun, & Chaiyen, 2015).

Safety and Hazards

(3-Hydroxyphenoxy)acetic acid is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

Phenol derivatives like (3-Hydroxyphenoxy)acetic acid have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are important in various industries, including plastics, adhesives, and coatings, and have applications as antioxidants, ultraviolet absorbers, and flame retardants .

Properties

IUPAC Name

2-(3-hydroxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-2-1-3-7(4-6)12-5-8(10)11/h1-4,9H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOCNHWIPXOIAAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879391
Record name M-HYDROXYPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-83-7
Record name NSC87558
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87558
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name M-HYDROXYPHENOXYACETIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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